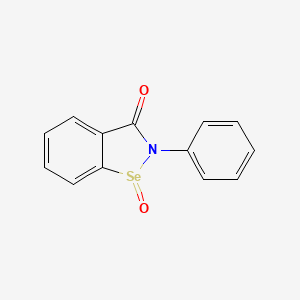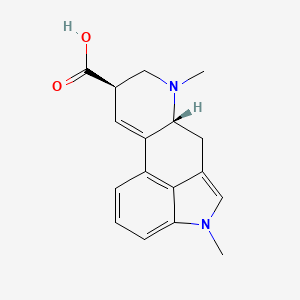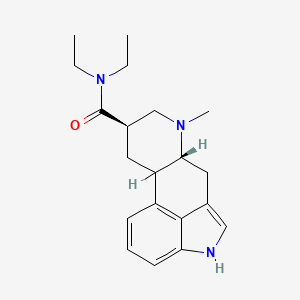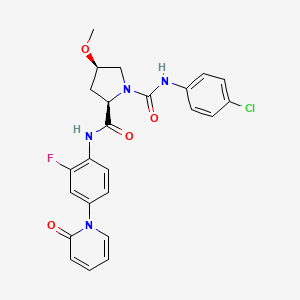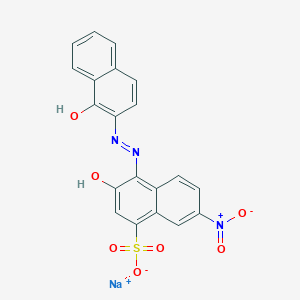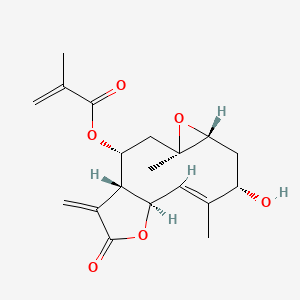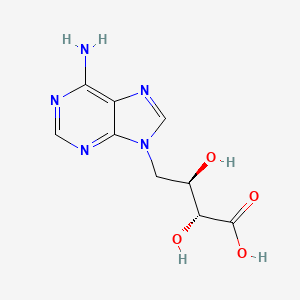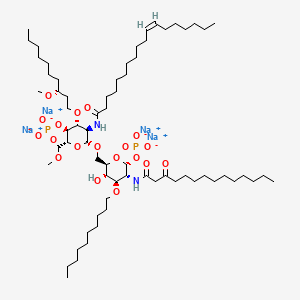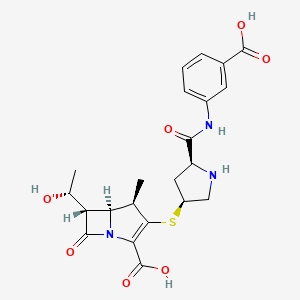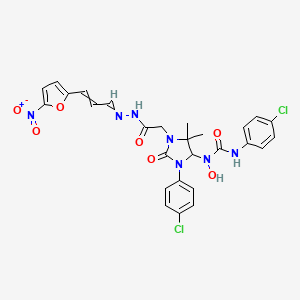
イーヤレスタチン I
概要
説明
エイヤレスタチンI (EerI) は、小胞体関連タンパク質分解 (ERAD) 阻害剤です。小胞体 (ER) 内のタンパク質恒常性維持に重要な役割を果たします。 タンパク質の移行を抑制することにより、EerIはERからの誤った折り畳みのタンパク質の除去を制限します .
科学的研究の応用
EerI’s applications span multiple scientific fields:
Chemistry: As an ERAD inhibitor, EerI contributes to our understanding of protein quality control mechanisms.
Biology: Researchers study EerI’s impact on cellular processes, including apoptosis and ER stress.
Medicine: EerI’s anticancer properties make it a promising candidate for drug development.
作用機序
EerIのメカニズムは、p97関連脱ユビキチン化プロセス (PAD) を標的とし、アタキシン-3 (atx3) 依存性脱ユビキチン化を阻害することに関係しています。 プロテアソーム分解の前に干渉することにより、EerIはプロアポトーシスタンパク質NOXAを介して細胞死を誘導します .
6. 類似の化合物との比較
EerIの独自性は、ER恒常性を乱し、ERADを阻害するという二重の作用にあります。 同様の化合物には、EerIと一部の抗癌効果を共有するボルテゾミブなどがあります .
将来の方向性
EerI has shown potential as a therapeutic target for cancer treatment . Its ability to disturb ER homeostasis and exhibit anti-cancer activities similar to Bortezomib suggests it could be a promising avenue for future research . Furthermore, the development of EerI derivatives with improved aqueous solubility could enhance its therapeutic potential .
生化学分析
Biochemical Properties
Eeyarestatin I interacts with the p97 ATPase, an essential component of the ER-associated degradation (ERAD) machinery . This interaction is facilitated by a nitrofuran-containing (NFC) group in Eeyarestatin I, which is responsible for its cytotoxicity .
Cellular Effects
Eeyarestatin I has been found to impair calcium homeostasis by enhancing the calcium leakage from mammalian ER . This disruption of ER homeostasis can lead to cell death, particularly in cancer cells .
Molecular Mechanism
Eeyarestatin I exerts its effects at the molecular level through direct binding interactions with the p97 ATPase via the NFC domain . This interaction inhibits the function of p97, leading to disruption of protein degradation and ER homeostasis .
Temporal Effects in Laboratory Settings
Its ability to disrupt ER homeostasis and induce cell death suggests potential long-term effects on cellular function .
Metabolic Pathways
Eeyarestatin I’s involvement in metabolic pathways is primarily through its interaction with the p97 ATPase in the ERAD machinery . This interaction can disrupt protein degradation, a crucial metabolic process .
Subcellular Localization
Eeyarestatin I is known to localize to the ER, where it interacts with the p97 ATPase . This localization is crucial for its role in disrupting ER homeostasis .
準備方法
合成経路:: エイヤレスタチンIの合成経路には、その構造を構築するための特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献ではあまり広く見られません。研究者は専門的なプロトコルを使用してEerIを合成することに成功しています。
工業生産:: EerIは、研究志向の性質から、工業規模では生産されていません。ほとんどの研究は、大規模生産よりも生物学的効果に焦点を当てています。
3. 化学反応の分析
反応:: エイヤレスタチンIは、酸化、還元、置換など、さまざまな化学反応を起こします。特定の試薬や条件は、機密情報または未発表です。
主要な生成物:: EerI反応から得られる主要な生成物は、広範囲にわたって文書化されていません。研究者は主に、ERADとタンパク質の移行に対するその阻害効果を調べています。
4. 科学研究への応用
EerIの用途は、複数の科学分野にわたります。
化学: ERAD阻害剤として、EerIはタンパク質品質管理メカニズムの理解に貢献しています。
生物学: 研究者は、アポトーシスやERストレスなど、細胞プロセスに対するEerIの影響を調べています。
医学: EerIの抗癌特性は、薬物開発の有望な候補となっています。
産業: 直接産業で使用されていないものの、EerI研究からの知見は、薬物発見やタンパク質関連療法に役立つ可能性があります。
化学反応の分析
Reactions:: Eeyarestatin I undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain proprietary or unpublished.
Major Products:: The major products resulting from EerI reactions are not extensively documented. Researchers primarily investigate its inhibitory effects on ERAD and protein translocation.
類似化合物との比較
EerI’s uniqueness lies in its dual action: disrupting ER homeostasis and inhibiting ERAD. Similar compounds include Bortezomib, which shares some anticancer effects with EerI .
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXTPWYZXWOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849579 | |
| Record name | Eeyarestatin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412960-54-4 | |
| Record name | Eeyarestatin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Eeyarestatin I?
A: Eeyarestatin I primarily targets the valosin-containing protein (VCP)/p97 ATPase, a key component of the ER-associated protein degradation (ERAD) pathway. [, , , , ]
Q2: How does Eeyarestatin I interact with VCP/p97?
A: EerI binds directly to the N domain of VCP/p97, which is responsible for cofactor and substrate binding. This interaction inhibits VCP/p97's ATPase activity, disrupting its function in extracting misfolded proteins from the ER for degradation. [, , , ]
Q3: Does Eeyarestatin I affect protein translocation across the ER membrane?
A: Yes, EerI potently inhibits protein translocation across the ER membrane by preventing the transfer of nascent polypeptide chains from the ribosome-translocon complex to the Sec61 translocon channel. [, ]
Q4: What are the downstream effects of Eeyarestatin I treatment on ER homeostasis?
A: EerI disrupts ER homeostasis by inhibiting both protein translocation and degradation. This leads to the accumulation of misfolded proteins in the ER, triggering ER stress and activating the unfolded protein response (UPR). [, , , , , , ]
Q5: How does Eeyarestatin I impact ER stress signaling pathways?
A: EerI treatment leads to the activation of all three branches of the UPR, namely PERK, IRE1, and ATF6. [] The specific activation pattern and downstream effects can vary depending on the cell type, treatment duration, and presence of other stressors. []
Q6: Does Eeyarestatin I affect deubiquitination processes in the ERAD pathway?
A: Yes, EerI negatively influences the deubiquitination process mediated by p97-associated deubiquitinating enzymes, including ataxin-3. This inhibition contributes to the accumulation of ubiquitinated proteins in the ER. [, ]
Q7: Does Eeyarestatin I exclusively act on the ER?
A: While EerI primarily acts on the ER, studies suggest it can also influence intracellular trafficking pathways beyond the ER. It can delay the delivery of toxins to the ER, reduce the rate of endosomal trafficking, and affect both anterograde and retrograde transport between the ER and Golgi. []
Q8: What is the molecular formula and weight of Eeyarestatin I?
A: The molecular formula of Eeyarestatin I is C24H20N2O5, and its molecular weight is 416.42 g/mol. [, , ]
Q9: Are there any spectroscopic data available for Eeyarestatin I?
A: Spectroscopic data, such as NMR and mass spectrometry, for Eeyarestatin I and its derivatives are described in several publications focusing on their synthesis and characterization. [, ]
Q10: Which structural features of Eeyarestatin I are crucial for its activity?
A: EerI consists of a nitrofuran-containing (NFC) group and an aromatic domain. The NFC group is responsible for binding to p97 and inhibiting its activity, while the aromatic domain contributes to ER membrane localization, enhancing target specificity. [, , ]
Q11: Have any Eeyarestatin I analogs with modified structures been developed?
A: Yes, several EerI analogs have been synthesized with modifications to both the NFC and aromatic domains to investigate their structure-activity relationships. Some analogs exhibit improved specificity towards certain targets, such as deubiquitinases, or possess different pharmacokinetic profiles. [, ]
Q12: What are the potential therapeutic applications of Eeyarestatin I?
A: Due to its ability to disrupt protein homeostasis and induce apoptosis, EerI has been investigated for its antitumor activity in various cancer models, including multiple myeloma, mantle cell lymphoma, and pancreatic cancer. [, , , ]
Q13: How does Eeyarestatin I compare to other proteasome inhibitors like bortezomib?
A: EerI exhibits similar antitumor activities and biological effects as bortezomib. Both drugs can induce cell death by activating the BH3-only pro-apoptotic protein NOXA through a mechanism involving ER stress response and epigenetic regulation. []
Q14: Can Eeyarestatin I be used to treat protein misfolding diseases?
A: Studies suggest that EerI can rescue native folding in loss-of-function protein misfolding diseases, such as Gaucher and Tay-Sachs disease, by inhibiting ERAD and prolonging ER retention of mutated proteins. [, ]
Q15: Has Eeyarestatin I demonstrated efficacy in in vivo models?
A: Yes, EerI has shown promising results in several in vivo models. For instance, it suppressed retinal degeneration in a Drosophila model of retinitis pigmentosa by inhibiting VCP/ERAD activity. [, ]
Q16: Is Eeyarestatin I being investigated in clinical trials?
A16: While EerI has shown promising preclinical results, there are currently no published clinical trials evaluating its safety and efficacy in humans. Further research is needed to translate its therapeutic potential into clinical applications.
Q17: Is Eeyarestatin I toxic?
A: EerI exhibits cytotoxicity at higher concentrations. The nitrofuran moiety present in EerI has been associated with toxicity. [, , ]
Q18: What are the potential long-term effects of Eeyarestatin I treatment?
A: The long-term effects of EerI treatment are not fully understood and require further investigation. Chronic ER stress induction by EerI could potentially contribute to cellular damage and dysfunction in certain contexts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
